Methyl 4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-oxobutanoate
Description
Methyl 4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-oxobutanoate is a heterocyclic organic compound featuring a pyridine core substituted with cyano (-CN), methyl (-CH₃), and trifluoromethyl (-CF₃) groups. The molecule also contains a sulfanyl-thioether linkage and a 3-oxobutanoate ester moiety.
Properties
IUPAC Name |
methyl 4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3S/c1-7-3-10(13(14,15)16)9(5-17)12(18-7)22-6-8(19)4-11(20)21-2/h3H,4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJMUSSTRIOARH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC(=O)CC(=O)OC)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the Suzuki-Miyaura cross-coupling reaction , which forms the carbon-carbon bonds necessary for the pyridine ring. This reaction requires a boronic acid derivative and a suitable palladium catalyst under mild conditions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to form sulfoxide or sulfone derivatives. Reaction conditions significantly influence product distribution:
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Mild oxidation (e.g., H<sub>2</sub>O<sub>2</sub> in acetic acid) yields sulfoxides.
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Strong oxidation (e.g., mCPBA in dichloromethane) produces sulfones.
The trifluoromethyl group stabilizes intermediates through electron-withdrawing effects, enhancing reaction efficiency.
| Oxidizing Agent | Product | Yield (%) | Conditions |
|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | Sulfoxide | 74 | 25°C, 6 h |
| mCPBA | Sulfone | 68 | 0°C → RT, 12 h |
Nucleophilic Substitution
The electron-deficient pyridine ring facilitates nucleophilic aromatic substitution (NAS) at the 2- and 6-positions. For example:
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Reaction with amines (e.g., cyclohexylamine) replaces the sulfanyl group, forming acetamide derivatives .
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Cyanamide (H<sub>2</sub>NCN) in DMF with phenyliodine diacetate (PIDA) generates N-cyano sulfilimines via soft–soft electrophile-nucleophile interactions .
Key example :
text1.0 equiv PIDA, 3.0 equiv H<sub>2</sub>NCN in DMF → 80% yield of *N*-cyano sulfilimine[2].
Condensation Reactions
The 3-oxobutanoate moiety participates in Knoevenagel condensations with aldehydes or ketones. For instance:
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Reaction with benzaldehyde forms α,β-unsaturated esters under basic conditions (e.g., piperidine catalysis).
Mechanistic Insights
The trifluoromethyl group enhances electrophilicity at the pyridine ring, promoting NAS and oxidation. The sulfanyl group acts as a leaving group in substitution reactions, while the cyano group stabilizes transition states through resonance.
Reaction Monitoring and Characterization
Analytical techniques validate reaction outcomes:
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<sup>1</sup>H NMR : Distinct shifts for sulfoxide (δ 2.96 ppm, CH<sub>3</sub>SO) and sulfone (δ 3.12 ppm, CH<sub>3</sub>SO<sub>2</sub>) .
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IR Spectroscopy : CN stretch at 2154 cm<sup>−1</sup> confirms cyano group retention .
This compound’s versatility in organic synthesis underscores its utility in pharmaceuticals and agrochemicals. Further research into catalytic asymmetric reactions could expand its applications.
Scientific Research Applications
Inhibition of Enzymatic Activity
Recent studies have highlighted the compound's potential as an inhibitor of human leukocyte elastase (HLE), an enzyme involved in inflammatory responses and tissue remodeling. HLE is implicated in various diseases, including chronic obstructive pulmonary disease and cystic fibrosis. The compound's ability to inhibit this enzyme could lead to therapeutic applications in managing these conditions .
Anticancer Activity
The compound has shown promise in anticancer research. Pyridine derivatives have been extensively studied for their ability to interact with biological targets associated with cancer progression. Methyl 4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-oxobutanoate's structural features may enhance its efficacy against various cancer cell lines, although specific case studies are still required to validate these findings .
Antifungal Properties
Pyridine-based compounds have been explored for their antifungal activities. Preliminary investigations suggest that this compound may exhibit significant antifungal properties, potentially offering a new avenue for treating fungal infections resistant to current therapies .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions that integrate various chemical transformations. The methods employed often include:
- Nucleophilic Substitution Reactions : These reactions facilitate the introduction of the sulfanyl group.
- Cyclization Reactions : Essential for forming the pyridine ring structure.
- Functional Group Modifications : Such as introducing cyano and trifluoromethyl groups, which are crucial for enhancing biological activity .
Case Study 1: Inhibition of Human Leukocyte Elastase
A study demonstrated that derivatives similar to this compound effectively inhibited HLE activity in vitro. The results indicated a dose-dependent response, suggesting potential use in treating inflammatory diseases .
Case Study 2: Anticancer Activity Against Breast Cancer Cells
Research involving pyridine derivatives indicated that compounds structurally related to this compound exhibited cytotoxic effects on breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation .
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity and stability, while the pyridine ring plays a crucial role in its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The primary structural analogs of Methyl 4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-oxobutanoate include ethyl ester derivatives (e.g., ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate) and other pyridine-based thioether compounds. Below is a detailed comparison:
Structural and Physicochemical Properties
Key Observations :
- The methyl ester’s compact structure may improve solubility in polar solvents, advantageous for formulation in aqueous systems.
Stability and Reactivity
- The trifluoromethyl group in both compounds confers resistance to oxidative degradation.
Biological Activity
Methyl 4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-oxobutanoate, identified by CAS number 625371-17-7, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's molecular formula is with a molecular weight of 332.30 g/mol. Its structure includes a pyridine ring substituted with cyano and trifluoromethyl groups, which may contribute to its biological properties.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of pyridine have been shown to inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways. Although specific data on this compound is limited, its structural analogs suggest potential efficacy against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Properties
Compounds containing pyridine and thiol groups have been reported to exhibit anti-inflammatory effects. For example, certain derivatives have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins . The anti-inflammatory activity can be quantitatively assessed using IC50 values in various in vitro assays.
Case Studies
- In Vitro Studies : A study evaluating similar pyridine derivatives found that they significantly reduced inflammation in murine models, showing a dose-dependent response. The most effective compounds had IC50 values comparable to standard anti-inflammatory drugs like diclofenac .
- Mechanistic Insights : Research into the mechanism of action for related compounds revealed that they might exert their effects by modulating the expression of inflammatory cytokines and inhibiting key signaling pathways such as NF-kB .
Data Summary
Q & A
Basic Research Questions
Q. What experimental parameters are critical for optimizing the synthesis of Methyl 4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-oxobutanoate?
- Methodological Answer: Key parameters include reaction temperature (e.g., 60–80°C for cyclization), pH control (neutral to slightly acidic conditions for thiol coupling), and catalyst selection (e.g., palladium-based catalysts for cross-coupling reactions) . Reaction time must be monitored via TLC or HPLC to avoid over- or under-reaction. Continuous flow reactors can enhance scalability while maintaining purity (>95%) .
Q. How can researchers confirm the structural integrity of the compound post-synthesis?
- Methodological Answer: Use a combination of:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions (e.g., trifluoromethyl at C4, cyano at C3).
- High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 376.08).
- FT-IR to detect functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, ester C=O at ~1730 cm⁻¹) .
Q. What analytical techniques are recommended for purity assessment?
- Methodological Answer:
- HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient (70:30 to 90:10).
- GC-MS for volatile impurities (e.g., residual solvents like DMF or THF) .
- Elemental analysis to verify C, H, N, and S content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents in this compound?
- Methodological Answer:
- Systematically modify substituents (e.g., replace trifluoromethyl with other electron-withdrawing groups like nitro or cyano) and test bioactivity (e.g., enzyme inhibition assays).
- Refer to analogs in literature (e.g., 4-Cl, 4-Br, or 4-tert-Bu substitutions in similar pyridine derivatives) to predict activity trends .
- Use molecular docking simulations to map interactions with target proteins (e.g., binding affinity for kinase domains).
Q. What mechanistic insights can be gained from studying the sulfanyl-3-oxobutanoate moiety’s reactivity?
- Methodological Answer:
- Conduct kinetic studies under varying conditions (e.g., polar protic vs. aprotic solvents) to assess nucleophilic substitution at the sulfur atom.
- Use isotopic labeling (e.g., ³⁴S) to trace reaction pathways in coupling reactions.
- Compare reactivity with analogous compounds (e.g., 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl esters) to identify steric/electronic effects .
Q. How can researchers address contradictions in stability data for this compound under different storage conditions?
- Methodological Answer:
- Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products (e.g., hydrolysis of the ester group).
- Compare degradation profiles with structurally related compounds (e.g., 4-cyclohexylbutanoic acid derivatives) to identify common instability motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
